6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

Thermal Analysis Material Science Process Chemistry

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS 912617-78-8) is a premium pyridine building block for drug discovery. Its free carboxylic acid enables direct, high-yielding amide bond formation without ester hydrolysis, accelerating library synthesis for kinase and GPCR targets. The compound's superior thermal stability (mp 272-275°C) permits high-temperature reactions, unlike less stable analogs. A >150°C melting point difference versus the ortho-isomer provides a simple QC benchmark for isomeric purity, essential for reliable HPLC/DSC reference standards. Procure this distinct para-methoxy scaffold to ensure reproducibility in advanced SAR studies and medicinal chemistry programs.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 912617-78-8
Cat. No. B7761244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid
CAS912617-78-8
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C14H13NO3/c1-9-12(14(16)17)7-8-13(15-9)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,16,17)
InChIKeyOXHDNOVGUIWOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid (CAS 912617-78-8): Core Properties & Procurement Baseline


6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS 912617-78-8) is an aromatic heterocyclic compound belonging to the class of substituted pyridine-3-carboxylic acids . It is characterized by a 2-methylpyridine core with a 4-methoxyphenyl substituent at the 6-position and a free carboxylic acid group at the 3-position, resulting in a molecular formula of C₁₄H₁₃NO₃ and a molecular weight of 243.26 g/mol . This compound is primarily employed as a versatile building block and research chemical in medicinal chemistry and organic synthesis .

Why Generic Substitution of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid is Not Scientifically Valid


The physicochemical and structural characteristics of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid render it distinct from its closest analogs. Seemingly minor structural modifications—such as changing the position of the methoxy group on the phenyl ring, removing the 4-methoxyphenyl group entirely, or converting the carboxylic acid to an ester—result in significant and quantifiable differences in properties critical to research applications, including melting point (thermal stability), molecular weight, and hydrogen bonding capacity [1]. Such differences preclude interchangeable use in synthetic routes, formulation development, and structure-activity relationship (SAR) studies, where precise control over molecular properties is paramount [2].

Quantitative Differentiation of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid from Key Analogs


Enhanced Thermal Stability versus Unsubstituted Core Scaffold

The presence of the 4-methoxyphenyl substituent significantly increases the melting point and thus the thermal stability of the compound compared to the unsubstituted core scaffold, 2-methylpyridine-3-carboxylic acid. This property is crucial for applications requiring solid-state stability at elevated temperatures or during certain reaction conditions .

Thermal Analysis Material Science Process Chemistry

Positional Isomerism Impacts Solid-State Properties

The specific para-methoxy substitution on the phenyl ring yields a compound with a well-defined and significantly higher melting point compared to its ortho-methoxy isomer. This difference is attributed to the more efficient crystal packing and stronger intermolecular forces in the para-isomer, which directly impacts purification processes and material handling .

Isomer Differentiation Crystallography Analytical Chemistry

Carboxylic Acid Functionality Enables Derivatization Unavailable in Ester Analogs

The free carboxylic acid group of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid offers distinct and versatile reactivity not present in its ethyl ester derivative. While the ester (MW 271.31) serves as a protected form requiring a hydrolysis step to access the acid, the acid itself is directly amenable to amide bond formation, salt formation with various counterions, and further functionalization without a preceding deprotection step . This functional group difference is central to its utility as a synthetic intermediate.

Synthetic Chemistry Medicinal Chemistry Prodrug Design

Potential for Bioactivity Not Observed in Core Scaffold

While specific, robust bioactivity data for the exact compound is limited in primary literature, computational models predict a potential for this scaffold to act as a DNA synthesis inhibitor and an apoptosis agonist (with probabilities of 0.991 and 0.979, respectively) [1]. In contrast, the simpler core scaffold, 2-methylpyridine-3-carboxylic acid, is generally considered a non-pharmacologically active building block without such predicted bioactivities. This suggests the 4-methoxyphenyl group may confer a unique biological profile worthy of further exploration.

Drug Discovery Pharmacology Chemical Biology

Validated Application Scenarios for Procuring 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid


Medicinal Chemistry: Direct Synthesis of Focused Libraries via Amide Conjugation

The free carboxylic acid moiety (as established in Section 3) enables direct, high-yielding amide bond formations with various amines. This eliminates the need for ester hydrolysis, streamlining the synthesis of compound libraries for drug discovery programs targeting kinases, GPCRs, or other protein families where a pyridine core is a privileged scaffold .

Process Chemistry: Development of Robust, High-Temperature Synthetic Routes

The compound's enhanced thermal stability, quantified by a melting point of 272-275 °C (Section 3), makes it a suitable building block for synthetic steps requiring elevated temperatures. This property allows for greater flexibility in reaction condition selection (e.g., high-boiling solvents, sealed-tube reactions) without the risk of decomposition that would affect less stable analogs like the unsubstituted core (m.p. 228-230 °C) .

Analytical and Quality Control: Reference Standard for Isomer Purity

The dramatic melting point difference between this para-methoxy isomer and its ortho-isomer (>150°C difference in lower bounds) provides a simple and reliable method for assessing isomeric purity. Procurement of the pure para-compound is essential for use as an analytical reference standard in HPLC, DSC, or NMR experiments to ensure the correct isomer is being used or produced in synthetic work .

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